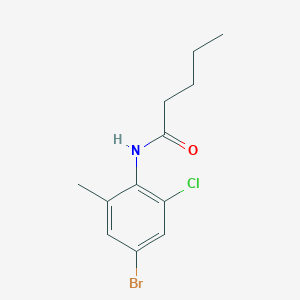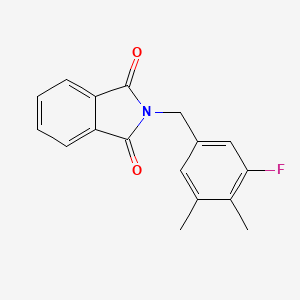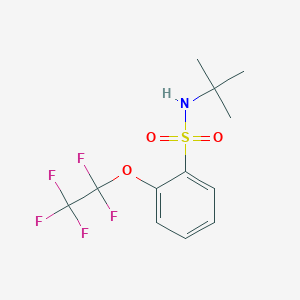![molecular formula C19H14F10N2O B6311834 N,N'-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea CAS No. 1357627-31-6](/img/structure/B6311834.png)
N,N'-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea: is a synthetic organic compound characterized by the presence of two phenyl groups substituted with methyl and pentafluoroethyl groups, connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea typically involves the reaction of 4-methyl-2-pentafluoroethylphenyl isocyanate with an appropriate diamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired urea linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines .
Scientific Research Applications
Chemistry: N,N’-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea is used as a building block in organic synthesis, particularly in the development of novel materials and catalysts .
Biology and Medicine: Its unique structural features make it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of N,N’-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s urea linkage allows it to form hydrogen bonds with target molecules, thereby inhibiting their activity or altering their function. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can act as a competitive inhibitor .
Comparison with Similar Compounds
N,N’-Bis[(3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis and hydrogen bonding.
N,N’-Bis(trifluoromethylsulfonyl)aniline: Utilized as a reagent in organic synthesis.
Uniqueness: N,N’-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields .
Properties
IUPAC Name |
1,3-bis[4-methyl-2-(1,1,2,2,2-pentafluoroethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F10N2O/c1-9-3-5-13(11(7-9)16(20,21)18(24,25)26)30-15(32)31-14-6-4-10(2)8-12(14)17(22,23)19(27,28)29/h3-8H,1-2H3,(H2,30,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXFWHKQTPHMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=C(C=C(C=C2)C)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
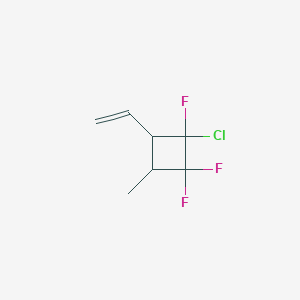
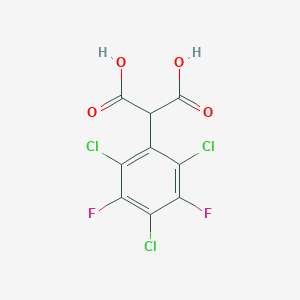
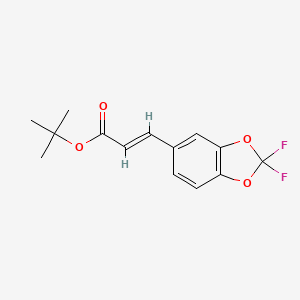
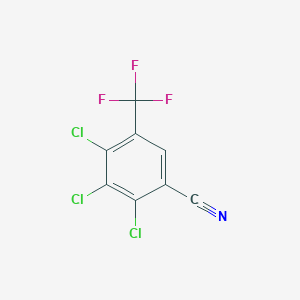
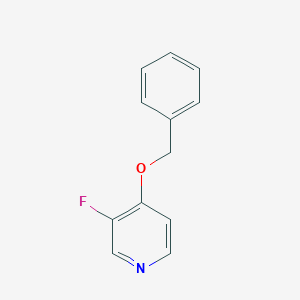

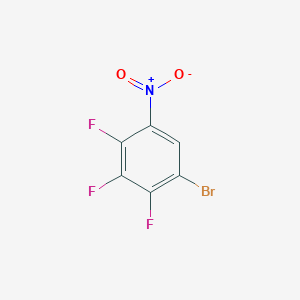

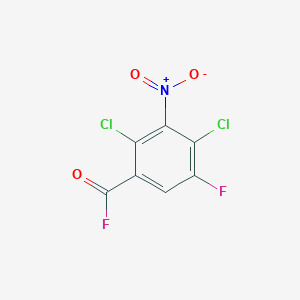
![1-O-tert-butyl 2-O-ethyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B6311822.png)

